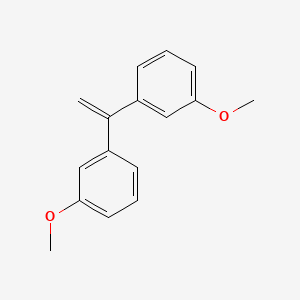

1,1-Bis-(3-methoxyphenyl)ethene

Description

Structure

3D Structure

Properties

CAS No. |

1488-34-2 |

|---|---|

Molecular Formula |

C16H16O2 |

Molecular Weight |

240.30 g/mol |

IUPAC Name |

1-methoxy-3-[1-(3-methoxyphenyl)ethenyl]benzene |

InChI |

InChI=1S/C16H16O2/c1-12(13-6-4-8-15(10-13)17-2)14-7-5-9-16(11-14)18-3/h4-11H,1H2,2-3H3 |

InChI Key |

KSMRFPKIISBZTP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(=C)C2=CC(=CC=C2)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,1 Bis 3 Methoxyphenyl Ethene

Exploration of Convergent and Divergent Synthetic Pathways

Catalytic Olefination Reactions for C=C Bond Formation (e.g., Wittig, Horner-Wadsworth-Emmons, Heck-type)

Catalytic olefination reactions are fundamental in constructing the C=C double bond of 1,1-bis-(3-methoxyphenyl)ethene.

The Wittig reaction is a widely recognized method for alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent). mnstate.edumasterorganicchemistry.comwikipedia.orglibretexts.org For the synthesis of this compound, this would typically involve the reaction of 3-methoxyacetophenone with a phosphonium (B103445) ylide derived from a 3-methoxybenzyl halide. A key advantage of the Wittig reaction is the unambiguous placement of the double bond. mnstate.edulibretexts.org However, the stereoselectivity can be influenced by the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction offers a popular alternative to the Wittig reaction, utilizing phosphonate (B1237965) carbanions which are generally more nucleophilic and less basic than Wittig reagents. wikipedia.orgalfa-chemistry.com This reaction typically shows a high preference for the formation of (E)-alkenes. organic-chemistry.orgnrochemistry.comconicet.gov.ar A significant practical advantage of the HWE reaction is the easy removal of the dialkylphosphate byproduct through aqueous extraction. wikipedia.orgorganic-chemistry.org The reaction proceeds through the deprotonation of a phosphonate to form a carbanion, which then undergoes nucleophilic addition to a ketone (in this case, 3,3'-dimethoxybenzophenone). wikipedia.org

Heck-type reactions , which involve the palladium-catalyzed coupling of an unsaturated halide with an alkene, provide another powerful route to substituted alkenes. wikipedia.orgorganic-chemistry.org The Mizoroki-Heck reaction, for instance, couples an aryl halide with an alkene in the presence of a base and a palladium catalyst. wikipedia.org For the synthesis of this compound, this could involve the reaction of a 3-methoxystyryl derivative with a 3-methoxyphenyl (B12655295) halide. The Heck reaction is known for its excellent trans selectivity. organic-chemistry.org Variations like the ionic liquid Heck reaction can proceed without a phosphorus ligand and allow for catalyst recycling. wikipedia.org

Cross-Coupling Approaches for diarylethene scaffold construction

Cross-coupling reactions are indispensable for constructing the 1,1-diarylethene scaffold. The Stille cross-coupling reaction, for example, has been successfully employed for the synthesis of 1,1-diarylethylenes. researchgate.net This involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. A specific example is the coupling of an α-vinylstannane with an aryl halide. researchgate.net

Another powerful method is the Suzuki cross-coupling reaction , which utilizes an organoboron compound (like a boronic acid) and an organic halide in the presence of a palladium catalyst and a base. masterorganicchemistry.comresearchgate.net This reaction is widely used due to the stability and low toxicity of the boronic acid reagents.

Regioselective and Stereoselective Synthesis Strategies

Achieving regioselectivity and stereoselectivity is crucial in modern organic synthesis. In the context of this compound, regioselectivity ensures the correct placement of the two 3-methoxyphenyl groups on the ethene core. Stereoselectivity, while less critical for this symmetrical molecule, is a major consideration for related non-symmetrical diarylethenes. rsc.org

For instance, in Heck reactions involving substituted styrenes, the regioselectivity of the arylation can be influenced by electronic factors of the substituents on the aryl halide and the styrene. scielo.br

Stereoselective synthesis often aims to control the E/Z configuration of the resulting alkene. As mentioned, the HWE reaction generally provides high E-selectivity. organic-chemistry.orgnrochemistry.com Modifications to the Wittig reaction, such as the Schlosser modification, can be used to favor the formation of E-alkenes by converting the initially formed erythro betaine (B1666868) to the more stable threo betaine. wikipedia.org

Recent advancements have also focused on enantioselective synthesis of chiral diarylethenes, for example, through Pd(II)-catalyzed enantioselective C-H olefination. rsc.org While this compound itself is not chiral, these advanced methods highlight the sophisticated control achievable in diarylethene synthesis.

Novel Reagent Development and Reaction Conditions for Enhanced Yield and Purity

The development of novel reagents and the optimization of reaction conditions are key to improving the yield and purity of this compound. For instance, in palladium-catalyzed cross-coupling reactions, the choice of ligand can significantly impact the reaction's efficiency. Ligands like XPhos have been shown to be effective in Stille couplings for synthesizing 1,1-diarylethylenes. researchgate.net

The use of microwave irradiation has been shown to accelerate reaction times and improve yields in some cross-coupling reactions. researchgate.net For example, a palladium-catalyzed Barluenga-Valdés cross-coupling reaction in a PEG/H2O solvent system under microwave irradiation has been developed for the synthesis of 1,1-diarylethylenes. researchgate.net

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for compounds like this compound. youtube.com This involves prioritizing the use of less hazardous chemicals, employing renewable feedstocks, and designing energy-efficient processes. youtube.commdpi.com

Key aspects of green chemistry in this context include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. youtube.com Catalytic reactions like the Heck and Suzuki couplings are generally more atom-economical than stoichiometric reactions like the Wittig reaction.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. mdpi.com For example, performing Wittig reactions in aqueous media or Heck reactions in ionic liquids are steps in this direction. organic-chemistry.orgwikipedia.org

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can reduce energy consumption by lowering activation energies and can often be recycled and reused. mdpi.com The development of recyclable palladium catalyst systems is an active area of research. researchgate.net

Below is a table summarizing some of the synthetic methodologies discussed:

| Reaction Type | Key Reactants | Catalyst/Reagent | Key Advantages |

| Wittig Reaction | 3-Methoxyacetophenone, 3-Methoxybenzyltriphenylphosphonium halide | Strong base (e.g., n-BuLi) | Unambiguous double bond placement mnstate.edulibretexts.org |

| Horner-Wadsworth-Emmons | 3,3'-Dimethoxybenzophenone, Diethyl (3-methoxybenzyl)phosphonate | Base (e.g., NaH) | High E-selectivity, easy byproduct removal organic-chemistry.orgnrochemistry.com |

| Heck Reaction | 3-Methoxystyrene, 3-Bromoanisole | Pd catalyst (e.g., Pd(OAc)2), Base | High trans selectivity organic-chemistry.org |

| Stille Coupling | 1-Bromo-1-(3-methoxyphenyl)ethene, (3-Methoxyphenyl)tributylstannane | Pd catalyst (e.g., Pd(PPh3)4) | Mild reaction conditions |

| Suzuki Coupling | 1-Bromo-1-(3-methoxyphenyl)ethene, (3-Methoxyphenyl)boronic acid | Pd catalyst, Base | Stable and non-toxic reagents |

Sophisticated Spectroscopic and Structural Characterization of 1,1 Bis 3 Methoxyphenyl Ethene

X-ray Crystallography for Solid-State Molecular Architecture Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide definitive information on the bond lengths, bond angles, and torsional angles of 1,1-Bis-(3-methoxyphenyl)ethene, revealing the conformation of the molecule in the solid state. Furthermore, it would elucidate the intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that dictate the crystal packing.

No specific crystallographic data for this compound has been found in published literature.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Purity and Conformational Dynamics

High-resolution NMR spectroscopy is a powerful tool for probing the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the vinyl protons, and the methoxy (B1213986) group protons. The chemical shifts and coupling constants of the aromatic protons would confirm the 1,3-substitution pattern on the phenyl rings. The integration of the signals would provide a quantitative measure of the number of protons in each unique environment, confirming the molecular formula.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons, the olefinic carbons, and the methoxy carbons would be characteristic of the compound's structure.

Specific ¹H and ¹³C NMR data for this compound are not available in the reviewed literature.

For the isomeric compound, 1,1-Bis(4-methoxyphenyl)ethylene, ¹³C NMR spectral data is available. nih.gov

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Characterization

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for:

Aromatic C-H stretching vibrations (typically above 3000 cm⁻¹)

Alkene C-H stretching vibrations (around 3080-3010 cm⁻¹)

C=C stretching of the ethene and aromatic rings (in the 1650-1450 cm⁻¹ region)

C-O stretching of the methoxy groups (around 1250 cm⁻¹ and 1040 cm⁻¹)

Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern on the aromatic rings.

Specific FT-IR data for this compound is not available in the reviewed literature.

For the isomeric 1,1-Bis(4-methoxyphenyl)ethylene, an FTIR spectrum is available, typically recorded as a KBr wafer. nih.gov

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C=C stretching of the ethene backbone would be expected to give a strong Raman signal.

Specific Raman data for this compound is not available in the reviewed literature.

Electronic Absorption and Emission Spectroscopy for Photophysical Insights

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, provides insights into the electronic transitions within a molecule and its photophysical properties.

UV-Visible Absorption Spectroscopy: The UV-Vis spectrum of this compound, measured in a suitable solvent, would reveal the wavelengths of maximum absorption (λmax). These absorptions correspond to π-π* electronic transitions within the conjugated system of the molecule. The position and intensity of these bands are influenced by the extent of conjugation and the nature of the substituents.

Specific UV-Visible absorption data for this compound is not available in the reviewed literature.

For the isomeric 1,1-Bis(4-methoxyphenyl)ethylene, UV-Vis spectral data is available. nih.gov Related compounds such as 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one show a maximum absorption at 342 nm. researchgate.net

Fluorescence Emission Spectroscopy: Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence. The emission spectrum would provide information about the energy of the first excited singlet state. The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. Some stilbene (B7821643) derivatives are known to be fluorescent.

Specific fluorescence emission data for this compound is not available in the reviewed literature.

High-Resolution Mass Spectrometry for Precise Molecular Identification and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an essential technique for the precise determination of the molecular weight of a compound and for obtaining its elemental composition. It also provides information about the fragmentation pattern of the molecule, which can be used to confirm its structure.

The HRMS of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its exact mass. The fragmentation pattern would likely involve the loss of methoxy groups, methyl radicals, and cleavage of the ethene bridge, leading to characteristic fragment ions.

Specific high-resolution mass spectrometry data for this compound is not available in the reviewed literature.

For the isomeric 1,1-Bis(4-methoxyphenyl)ethylene, GC-MS data is available, with prominent peaks at m/z 240 (the molecular ion) and 225. nih.gov

Mechanistic Investigations of 1,1 Bis 3 Methoxyphenyl Ethene Reactivity

Studies of Electrophilic and Nucleophilic Additions to the Ethene Linkage

The carbon-carbon double bond in 1,1-bis(3-methoxyphenyl)ethene is an area of high electron density, making it susceptible to attack by electrophiles. savemyexams.com Electrophilic addition reactions are a fundamental class of reactions for alkenes. ibchem.com The general mechanism involves the initial attack of an electrophile on the π-bond, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product. libretexts.org

Electrophilic Addition:

In the case of 1,1-bis(3-methoxyphenyl)ethene, the two methoxyphenyl groups significantly influence the reactivity and regioselectivity of the addition. The methoxy (B1213986) groups are electron-donating, further increasing the electron density of the double bond and stabilizing the resulting carbocation intermediate through resonance.

A typical electrophilic addition reaction is the hydrohalogenation, where a hydrogen halide (HX) is added across the double bond. The reaction proceeds in two main steps:

Electrophilic attack: The π electrons of the ethene linkage attack the electrophilic hydrogen of the hydrogen halide, forming a carbocation and a halide anion. libretexts.org

Nucleophilic attack: The halide anion then acts as a nucleophile, attacking the carbocation to form the final product. libretexts.org

The stability of the carbocation intermediate is a key factor in determining the reaction rate and the regiochemistry of the addition.

Nucleophilic Addition:

Nucleophilic addition to a simple alkene like 1,1-bis(3-methoxyphenyl)ethene is generally less common because the double bond itself is electron-rich and repels nucleophiles. wikipedia.org However, nucleophilic addition can occur under specific conditions, often involving a metal catalyst or conversion of the alkene into a more electrophilic species. acs.org For instance, in some contexts, a nucleophile can add to an alkyne, a related unsaturated system, in a conjugate or Michael-type addition. acs.org While not directly applicable to the ethene, it highlights the possibility of nucleophilic attack on unsaturated systems under the right electronic circumstances.

Exploration of Radical Reactions and Pathways, Including Dimerization Processes

Radical reactions of 1,1-diarylethenes can be initiated by various methods, including photolysis or the use of radical initiators. These reactions often proceed through radical cation intermediates.

Generation and Characterization of Radical Cations and Intermediates

The radical cation of 1,1-bis(3-methoxyphenyl)ethene can be generated through one-electron oxidation. These intermediates are often highly reactive and can undergo several subsequent reactions, including dimerization. The presence of the two methoxyphenyl groups plays a crucial role in stabilizing the radical cation through resonance, delocalizing the positive charge and the unpaired electron over the aromatic rings.

Flash photolysis studies of related compounds, such as 1-bromo-2,2-bis(p-methoxyphenyl)ethene, have provided insights into the behavior of similar radical cations and vinyl cations. psu.edursc.org These studies have shown that such intermediates can be formed rapidly and participate in subsequent fast reactions. psu.edursc.org

Investigation of Rearrangement Reactions and Isomerization Processes

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. wiley-vch.de Several types of rearrangements are known in organic chemistry, such as the Claisen and Curtius rearrangements, which typically involve specific functional groups. byjus.com

For 1,1-bis(3-methoxyphenyl)ethene, isomerization can occur, particularly under thermal or catalytic conditions. For instance, the related compound 1,2-bis(indenyl)ethane can undergo isomerization between its kinetic and thermodynamic forms. epo.org While the specific rearrangements of 1,1-bis(3-methoxyphenyl)ethene are not extensively detailed in the provided search results, the general principles of organic rearrangements would apply. For example, acid-catalyzed conditions could potentially lead to protonation and subsequent rearrangement of the carbocation intermediate to a more stable isomer.

Acid-Catalyzed and Base-Catalyzed Transformation Mechanisms

Acid-Catalyzed Transformations:

In the presence of an acid, the ethene linkage of 1,1-bis(3-methoxyphenyl)ethene can be protonated to form a carbocation. This carbocation is stabilized by the two methoxyphenyl groups. The subsequent reaction pathway depends on the reaction conditions and the nucleophiles present. For example, in the presence of water, the carbocation can be trapped to form an alcohol.

Base-Catalyzed Transformations:

Base-catalyzed transformations of simple alkenes are less common. However, a strong base could potentially deprotonate a carbon adjacent to the aromatic ring if it is sufficiently acidic, leading to an anionic intermediate that could then undergo further reactions. More relevant to the structure, bases are often employed in elimination reactions to form alkenes, the reverse of the addition reactions discussed earlier.

Photochemical Reaction Pathways and Product Formation

The photochemistry of 1,1-diarylethenes can lead to a variety of products through different reaction pathways. Inspired by the photolysis of related vinyl bromides, such as 1-bromo-2,2-bis(p-methoxyphenyl)ethene, we can infer potential photochemical behaviors. psu.edursc.org

UV irradiation of 1-bromo-2,2-bis(p-methoxyphenyl)ethene in solution leads to its decomposition, with the formation of isomers and 1,2-bis(p-methoxyphenyl)ethyne as a major product. rsc.orgrsc.org The reaction is proposed to proceed through a singlet route involving the formation of vinyl cations, which then rapidly rearrange and eliminate a proton. psu.edursc.org

Flash photolysis studies have been instrumental in identifying transient intermediates in these reactions. For 1-bromo-2,2-bis(p-methoxyphenyl)ethene, an ionic species with an absorption band around 350 nm was observed, which is thought to arise from the interaction of vinyl cations with the solvent or the starting material. psu.edursc.org It is plausible that direct photolysis of 1,1-bis(3-methoxyphenyl)ethene could also lead to excited states that undergo isomerization or other transformations.

Cycloaddition Reactions Involving the 1,1-Diarylethene Moiety

Cycloaddition reactions are a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. yale.edu The 1,1-diarylethene moiety can act as a wikipedia.org component in these reactions.

One of the most well-known cycloaddition reactions is the [4+2] Diels-Alder reaction. libretexts.org In this reaction, a conjugated diene (the yale.edu component) reacts with a dienophile (the wikipedia.org component) to form a six-membered ring. libretexts.org The reactivity in a Diels-Alder reaction is often enhanced when the dienophile has electron-withdrawing groups and the diene has electron-donating groups, or vice-versa. libretexts.org Given the electron-rich nature of the double bond in 1,1-bis(3-methoxyphenyl)ethene, it would be expected to react readily with electron-deficient dienes.

Another important class of cycloadditions is the 1,3-dipolar cycloaddition, where a 1,3-dipole reacts with a dipolarophile (the alkene) to form a five-membered ring. wikipedia.orgcomporgchem.com The 1,1-bis(3-methoxyphenyl)ethene can serve as the dipolarophile in this type of reaction.

The stereochemistry of cycloaddition reactions is often highly specific, being governed by the principles of orbital symmetry. yale.edu

Computational Chemistry and Theoretical Modeling of 1,1 Bis 3 Methoxyphenyl Ethene

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a framework to investigate the electronic structure and energetic properties of molecules. For a compound like 1,1-Bis-(3-methoxyphenyl)ethene, DFT calculations can predict key parameters that govern its stability and reactivity. These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to approximate the solutions to the Schrödinger equation.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -5.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 4.5 eV | Relates to electronic transitions and reactivity |

| Dipole Moment | ~ 1.5 - 2.5 D | Reflects the molecule's overall polarity |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational preferences and interactions with their environment, such as solvents. For a flexible molecule like this compound, MD simulations can reveal the accessible rotational conformations around the single bonds and the relative energies of these conformers.

The two methoxyphenyl groups can rotate relative to the ethene plane, leading to various possible spatial arrangements. The steric hindrance and electronic interactions between the methoxy (B1213986) groups and the phenyl rings will dictate the most stable conformations. Furthermore, MD simulations can model how the molecule interacts with different solvents, which is crucial for understanding its solubility and reactivity in solution. The solvent molecules can influence the conformational landscape by stabilizing certain conformers through intermolecular interactions like hydrogen bonding or dipole-dipole interactions.

Elucidation of Reaction Mechanisms via Transition State Calculations

Understanding the mechanism of a chemical reaction involves identifying the transition state—the highest energy point along the reaction pathway. Computational methods, particularly those based on DFT, can be used to locate and characterize transition state structures. For this compound, potential reactions of interest could include electrophilic additions to the double bond or reactions involving the aromatic rings.

Transition state calculations provide the activation energy of a reaction, which is a key determinant of the reaction rate. By mapping the potential energy surface, chemists can elucidate the step-by-step mechanism of a reaction, including the formation of any intermediates. While no specific transition state calculations for reactions of this compound are documented, the methodologies are well-established for similar alkene systems.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis spectra)

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. These predictions are based on calculating the magnetic shielding of each nucleus, which is influenced by the local electronic environment. By comparing the predicted spectrum with experimental data (when available), the structure of the molecule can be confirmed.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π-π* transitions within the aromatic rings and the conjugated ethene system. The positions of the methoxy groups would influence the wavelength of maximum absorption (λmax).

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value Range |

| 1H NMR | Aromatic Protons | 6.8 - 7.5 ppm |

| Ethenyl Proton | 5.0 - 5.5 ppm | |

| Methoxy Protons | 3.8 - 4.0 ppm | |

| 13C NMR | Aromatic Carbons | 110 - 160 ppm |

| Ethenyl Carbons | 115 - 145 ppm | |

| Methoxy Carbon | ~55 ppm | |

| UV-Vis | λmax | 250 - 300 nm |

Quantitative Structure-Property Relationship (QSPR) Modeling for Reactivity and Material Performance

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with a particular property. These models are widely used in drug discovery and materials science to predict the properties of new compounds without the need for extensive experimental testing.

For a class of compounds like substituted diarylethenes, a QSPR model could be developed to predict properties such as solubility, melting point, or even specific aspects of material performance like photochromic behavior. acs.org To build a QSPR model for the reactivity of this compound, one would need a dataset of related compounds with known reactivity data. Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be based on topology, geometry, or electronic properties. Statistical methods like multiple linear regression or machine learning algorithms are then used to find a mathematical equation that links the descriptors to the property of interest. While a specific QSPR model for this compound is not available, the general approach is a powerful tool for rational design of new molecules with desired properties.

Applications of 1,1 Bis 3 Methoxyphenyl Ethene in Advanced Materials Science and Polymer Chemistry

Role as a Monomer or Co-Monomer in Polymer Synthesis

1,1-Bis-(3-methoxyphenyl)ethene, with its geminal substitution on the double bond, presents considerable steric hindrance, which typically prevents it from undergoing homopolymerization through conventional free-radical or coordination pathways. However, its structural characteristics make it an intriguing candidate for copolymerization and for polymerization via specific mechanisms capable of overcoming this steric barrier.

Investigation of Polymerization Mechanisms (e.g., cationic, radical, coordination polymerization)

The polymerization behavior of 1,1-disubstituted ethylenes is highly dependent on the nature of the substituents and the chosen polymerization technique.

Cationic Polymerization: Due to the electron-donating nature of the two methoxy-substituted phenyl groups, the double bond of this compound is electron-rich, making it a suitable candidate for cationic polymerization. The initiation step would involve the attack of a cation on the double bond, forming a sterically hindered but electronically stabilized tertiary carbocation. Propagation would then proceed, although the rate and achievable molecular weight would be highly dependent on reaction conditions such as temperature, solvent polarity, and the nature of the counter-ion.

Radical Polymerization: Homopolymerization of 1,1-disubstituted ethylenes via radical mechanisms is generally difficult due to steric hindrance around the propagating radical, which impedes the approach of another bulky monomer molecule. nih.gov However, it can be effectively copolymerized with other vinyl monomers. In such copolymerizations, the 1,1-disubstituted ethene unit can be incorporated into the polymer chain, imparting specific functionalities.

Coordination Polymerization: Ziegler-Natta catalysts and other coordination catalysts are known for their ability to polymerize α-olefins with high stereospecificity. While typically used for less substituted alkenes, some modern catalysts have shown the capability to incorporate bulky 1,1-disubstituted olefins, albeit often at lower rates and efficiencies. The success of coordination polymerization for this compound would depend heavily on the design of the catalyst's active site to accommodate the bulky monomer.

A comparative overview of the potential polymerization outcomes is presented in Table 1.

Table 1: Potential Polymerization Outcomes for this compound

| Polymerization Mechanism | Likelihood of Homopolymerization | Potential for Copolymerization | Key Considerations |

|---|---|---|---|

| Cationic | Possible | High | Stabilization of the tertiary carbocation; control over chain transfer and termination reactions. |

| Radical | Unlikely | High | Steric hindrance at the propagating radical; reactivity ratios with comonomers. |

Synthesis of Controlled-Architecture Polymers and Copolymers

Living polymerization techniques are crucial for the synthesis of polymers with controlled architectures, such as block copolymers, star polymers, and polymers with well-defined end-groups. For a monomer like this compound, living anionic polymerization could be a viable route, similar to its well-studied analogue, 1,1-diphenylethylene (B42955) (DPE). DPE and its derivatives are known to undergo living anionic polymerization, which allows for the synthesis of complex macromolecular structures. This method could potentially be applied to this compound to create novel block copolymers where the unique properties of the bis(methoxyphenyl)ethene unit can be combined with those of other polymers.

Development of Functional Polymers and Cross-Linked Networks

The presence of two methoxy (B1213986) groups in each repeating unit of a polymer derived from this compound would render the polymer highly functional. These methoxy groups can serve as sites for post-polymerization modification, allowing for the introduction of other functional groups or for the tuning of the polymer's solubility and thermal properties.

Furthermore, the pendant phenyl rings could be modified to include cross-linkable moieties. For instance, the introduction of vinyl or allyl groups onto the phenyl rings would enable the formation of cross-linked networks upon curing. Such networks could exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings, adhesives, and thermosets.

Application in Organic Electronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs))

The structural similarity of this compound to compounds used in organic electronics suggests its potential in this field. The extended π-system of the bis(methoxyphenyl)ethene unit could impart desirable photophysical properties to polymers incorporating this monomer.

In the context of OLEDs, polymers containing such chromophores could function as emissive layers or host materials. The methoxy groups can influence the electronic properties, such as the HOMO and LUMO energy levels, which are critical for efficient charge injection and transport. Similarly, in OPVs, these polymers could be explored as donor materials in the active layer of bulk heterojunction solar cells. The presence of the methoxy groups could enhance solubility and influence the morphology of the donor-acceptor blend.

Design of Stimuli-Responsive Materials

Stimuli-responsive or "smart" polymers are materials that undergo a significant change in their properties in response to external stimuli such as temperature, pH, light, or electric field. rsc.orgrsc.orgyoutube.compolyu.edu.hknih.gov The methoxy groups in polymers derived from this compound could be demethylated to yield hydroxyl groups. These phenolic hydroxyl groups would impart pH-responsiveness to the polymer, as their ionization state would change with the surrounding pH, leading to changes in solubility and conformation.

Moreover, the bulky and rigid nature of the bis(methoxyphenyl)ethene unit could lead to polymers with interesting thermal properties, potentially exhibiting a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST) in certain solvents, making them thermoresponsive.

Integration into Dye Chemistry and Chromophoric Systems

The 1,1-bis(methoxyphenyl)ethene core can serve as a building block for the synthesis of novel dyes and chromophores. The electron-rich nature of the molecule makes it a suitable component in donor-acceptor type dyes. By coupling it with an electron-accepting group, it is possible to create dyes with tailored absorption and emission properties.

Polymers incorporating these chromophoric units would exhibit interesting optical properties. For instance, they could be used as polymeric dyes for textiles or as active components in optical sensors. The specific substitution pattern on the phenyl rings (meta-methoxy) would influence the electronic transitions and thus the color and photoluminescence of the resulting dyes and polymers.

Catalysis and Ligand Design Utilizing Methoxyaryl Ethene Scaffolds

Synthesis and Characterization of Ligands Derived from 1,1-Bis-(3-methoxyphenyl)ethene and Related Compounds

The synthesis of ligands from a This compound scaffold would first necessitate the synthesis of the parent molecule itself. Plausible synthetic routes to 1,1-diarylethylenes often involve Wittig-type reactions or transition-metal-catalyzed cross-coupling reactions, such as the Stille coupling. taylorandfrancis.com For instance, a potential route could involve the reaction of a Grignard reagent derived from 3-methoxybromobenzene with a suitable ketone, followed by dehydration.

Once the This compound backbone is obtained, the introduction of coordinating groups would be the subsequent step. The methoxy (B1213986) groups on the phenyl rings could potentially be demethylated to yield hydroxyl groups, which can then be further functionalized. Alternatively, electrophilic aromatic substitution on the phenyl rings could introduce functionalities that can be converted into common ligating atoms like phosphorus, nitrogen, or oxygen.

For example, the introduction of phosphine (B1218219) groups, which are ubiquitous in catalysis, could theoretically be achieved through lithiation of the aromatic rings followed by reaction with a chlorophosphine. The resulting phosphine ligands would be characterized by standard spectroscopic techniques such as NMR (¹H, ¹³C, ³¹P) and mass spectrometry to confirm their structure and purity.

Evaluation of Catalytic Activity in Various Organic Transformations

Hypothetically, metal complexes of ligands derived from This compound could be evaluated for their catalytic activity in a variety of organic transformations. The choice of reaction would depend on the nature of the coordinating atoms and the metal center. For instance, phosphine-based ligands are commonly employed in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), hydrogenations, and hydroformylations.

The evaluation of catalytic performance would involve systematic studies where reaction parameters such as temperature, pressure, catalyst loading, and solvent are optimized. The key metrics for evaluation would be the yield of the desired product, the turnover number (TON), and the turnover frequency (TOF).

A hypothetical data table for the evaluation of a palladium complex of a diphosphine ligand derived from This compound in a Suzuki-Miyaura coupling reaction might look like this:

| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Iodoanisole | Phenylboronic acid | K₂CO₃ | Toluene | 100 | Data not available |

| 2 | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Toluene | 100 | Data not available |

| 3 | 4-Chloroanisole | Phenylboronic acid | K₂CO₃ | Toluene | 100 | Data not available |

| 4 | 4-Iodotoluene | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Dioxane | 110 | Data not available |

This table is illustrative and does not represent actual experimental data.

Enantioselective Catalysis with Chiral Derivatives

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. numberanalytics.comnumberanalytics.com A This compound scaffold could be rendered chiral by several strategies. One approach involves the introduction of chiral substituents on the aromatic rings. Another possibility is the creation of planar chirality by appropriate substitution patterns that restrict the rotation of the phenyl rings.

If a chiral, C₂-symmetric diphosphine ligand could be synthesized from this scaffold, its performance in asymmetric reactions, such as the hydrogenation of prochiral olefins, would be of significant interest. The effectiveness of such a chiral catalyst would be assessed by the enantiomeric excess (ee) of the product, typically determined by chiral chromatography (HPLC or GC).

Below is a hypothetical data table for an asymmetric hydrogenation reaction:

| Entry | Substrate | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temp (°C) | Conversion (%) | ee (%) |

| 1 | Methyl (Z)-α-acetamidocinnamate | 1 | 10 | 25 | Data not available | Data not available |

| 2 | Itaconic acid | 1 | 10 | 25 | Data not available | Data not available |

| 3 | α-Acetamidostyrene | 1 | 10 | 25 | Data not available | Data not available |

This table is illustrative and does not represent actual experimental data.

Mechanistic Aspects of Catalytic Cycles

Understanding the mechanism of a catalytic cycle is crucial for optimizing existing catalysts and designing new ones. For a hypothetical catalyst based on a This compound ligand, mechanistic studies would aim to identify key intermediates and transition states in the catalytic cycle. Techniques such as in-situ NMR spectroscopy, X-ray crystallography of catalyst resting states or intermediates, and computational studies (e.g., Density Functional Theory, DFT) would be employed.

For a palladium-catalyzed cross-coupling reaction, the fundamental steps of oxidative addition, transmetalation, and reductive elimination would be investigated. The role of the ligand in promoting each of these steps would be a key area of focus. For instance, the bite angle and electronic properties of a diphosphine ligand derived from this scaffold would significantly influence the stability of intermediates and the energy barriers of the elementary steps.

Supramolecular Chemistry and Crystal Engineering Involving 1,1 Bis 3 Methoxyphenyl Ethene

Investigation of Host-Guest Interactions and Complex Formation

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of a complex between a host molecule, which has a binding site, and a guest molecule, which is bound within this site. The methoxy (B1213986) groups and the aromatic rings of 1,1-Bis-(3-methoxyphenyl)ethene provide potential sites for interactions with various guest molecules.

The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, potentially forming complexes with guest molecules that are hydrogen bond donors, such as alcohols or phenols. The aromatic rings, being electron-rich, can participate in π-π stacking interactions with other aromatic guest molecules. Furthermore, C-H---π interactions, where a C-H bond from a guest molecule interacts with the π-system of the phenyl rings, can also contribute to the stability of a host-guest complex.

Studies on Cocrystallization and Polymorphism

Cocrystallization is a technique used to form a crystalline solid that consists of two or more different molecules in a stoichiometric ratio. This method is often employed to modify the physicochemical properties of a solid, such as solubility and melting point. Given the presence of hydrogen bond accepting methoxy groups and aromatic rings capable of π-stacking, this compound is a candidate for forming cocrystals with suitable coformers. Potential coformers could include molecules with complementary hydrogen bonding functionalities (e.g., carboxylic acids, amides) or planar aromatic systems that can engage in π-π stacking.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. The conformational flexibility of the this compound molecule, particularly the rotation around the C-C single bonds connecting the phenyl rings to the ethene bridge, suggests that it may exhibit polymorphism. Changes in crystallization conditions, such as solvent, temperature, and cooling rate, could lead to the formation of different crystalline forms with varying packing arrangements. For instance, in a related compound, trans-1,2-bis(3,5-dimethoxyphenyl)ethene, the asymmetric unit was found to contain two molecules with different conformations, highlighting the potential for conformational polymorphism in methoxy-substituted stilbene (B7821643) derivatives.

Analysis of Non-Covalent Interactions in Solid-State Architectures

The solid-state architecture of a molecular crystal is governed by a network of non-covalent interactions. In the case of this compound, several types of non-covalent interactions are expected to play a crucial role in its crystal packing.

Table 1: Potential Non-Covalent Interactions in the Crystal Structure of this compound

| Interaction Type | Description | Potential Role in Crystal Packing |

| C-H---O Hydrogen Bonds | The hydrogen atoms of the phenyl rings and the ethene bridge can interact with the oxygen atoms of the methoxy groups of neighboring molecules. | These interactions can link molecules into chains or sheets, contributing significantly to the overall stability of the crystal lattice. |

| π-π Stacking | The aromatic phenyl rings can stack on top of each other, driven by electrostatic and van der Waals forces. | The extent and geometry (e.g., face-to-face, offset) of π-π stacking will influence the density and electronic properties of the crystal. However, in some related structures like bis(3-methoxyphenyl)ethane-1,2-dione, π–π stacking interactions were not observed, suggesting that other interactions may dominate. |

| C-H---π Interactions | A C-H bond from one molecule can interact with the electron-rich π-system of a phenyl ring of an adjacent molecule. | These interactions provide additional stabilization and contribute to the three-dimensional packing arrangement. |

| van der Waals Forces | These are ubiquitous, non-specific attractive forces that contribute to the overall cohesion of the crystal. | They are the sum of all intermolecular forces and are crucial for the formation of a stable crystal lattice. |

The interplay of these interactions will determine the final crystal structure. The geminal arrangement of the two methoxyphenyl groups will likely lead to a twisted conformation of the molecule, which may hinder efficient π-π stacking but could promote the formation of more complex three-dimensional networks through a combination of C-H---O and C-H---π interactions.

Self-Assembly Processes and Hierarchical Structures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For this compound, the directional nature of hydrogen bonds and π-π interactions can guide the self-assembly process. It is plausible that in solution or upon deposition on a surface, these molecules could self-assemble into well-defined nanoscale architectures.

The formation of hierarchical structures, where organized assemblies at one length scale serve as building blocks for larger, more complex structures, is a key feature of many supramolecular systems. For example, individual molecules of this compound could first form one-dimensional chains through head-to-tail C-H---O interactions. These chains could then further organize into two-dimensional sheets or three-dimensional networks through weaker C-H---π and van der Waals forces. The specific hierarchical structures formed would be dependent on factors such as the solvent environment and the substrate used for crystallization or deposition. The study of self-assembly in related diarylethene systems has shown that the introduction of specific functional groups can be used to control the formation of aggregates and chiral nanostructures.

Emerging Research Frontiers and Future Perspectives

Exploration of Novel Derivatization Strategies for Enhanced Functionality

The functional properties of diaryl ethenes, such as their photoswitching behavior, fluorescence, and solubility, are intricately linked to their molecular structure. bohrium.com Derivatization of the 1,1-Bis-(3-methoxyphenyl)ethene core is a key strategy to unlock and enhance its potential for various applications. Future research will likely focus on strategic modifications of the phenyl rings and the methoxy (B1213986) groups.

Introducing electron-donating or electron-withdrawing groups onto the phenyl rings can significantly alter the electronic properties of the molecule, thereby tuning its absorption and emission spectra. mdpi.com For instance, the incorporation of thioacid groups has been shown to impart interesting photoswitching properties in other diarylethene systems. acs.org Similarly, creating non-symmetrical derivatives, where the two aryl groups are different, has been a successful strategy for refining photochromic properties and exploring new applications. rsc.org The synthesis of diarylethenes with aggregation-induced emission (AIE) properties is another promising avenue. mdpi.com

The methoxy groups also present a valuable handle for derivatization. They can be replaced with other functional groups to modulate solubility, introduce new binding sites, or link the molecule to polymers and other scaffolds. nih.gov For example, converting them to hydroxyl groups could enhance water solubility and provide sites for further functionalization.

| Potential Derivative of this compound | Targeted Functional Enhancement | Rationale based on Diaryl Ethene Research |

| 1,1-Bis-(3-hydroxyphenyl)ethene | Increased water solubility, provides reactive sites for further functionalization. | Hydrophilic groups are known to improve solubility in aqueous media, which is crucial for biological applications. ciac.jl.cn |

| 1-(3-Methoxyphenyl)-1-(3-aminophenyl)ethene | Introduction of a reactive amine group for bioconjugation or polymerization. | Non-symmetric designs allow for the introduction of specific functionalities for targeted applications. rsc.org |

| 1,1-Bis-(3-methoxy-4-nitrophenyl)ethene | Shifting of absorption spectra, potential for enhanced nonlinear optical properties. | Electron-withdrawing groups can significantly modulate the electronic and optical properties of the chromophore. mdpi.com |

| Polymeric materials incorporating the this compound unit | Development of photoresponsive smart materials, such as self-healing polymers or materials for data storage. | Incorporation of diarylethenes into polymer chains is a well-established method for creating photoresponsive materials. nih.govresearchgate.net |

Development of Advanced In Situ Characterization Techniques

To fully understand and optimize the behavior of this compound and its derivatives, advanced characterization techniques that can probe molecular changes in real-time are essential. The development and application of in situ techniques will be crucial for elucidating the mechanisms of photoisomerization and other dynamic processes. researchgate.net

Techniques such as ultrafast transient absorption spectroscopy can monitor the formation and decay of excited states and transient species on femtosecond to picosecond timescales, providing invaluable insights into the photo-switching mechanism. dtic.mil Time-resolved infrared and Raman spectroscopy can track the structural changes occurring during isomerization. numberanalytics.com For studying these molecules in complex environments or at the single-molecule level, techniques like single-molecule spectroscopy and scanning probe microscopy are becoming increasingly important. researchgate.net These methods allow for the direct observation of individual molecular switching events, revealing heterogeneities that are obscured in ensemble measurements. researchgate.net

| In Situ Characterization Technique | Information Provided | Relevance to this compound |

| Ultrafast Transient Absorption Spectroscopy | Dynamics of excited states, quantum yields of photoisomerization. | Elucidating the fundamental photochemical pathways and efficiency of the switching process. dtic.mil |

| Time-Resolved Infrared/Raman Spectroscopy | Real-time tracking of vibrational mode changes, confirming structural transformations. | Providing direct evidence of the isomerization process and the structures of the isomers. numberanalytics.com |

| Single-Molecule Spectroscopy | Distribution of switching properties among individual molecules, detection of rare events. | Understanding the influence of the local environment on the photoswitching behavior. researchgate.net |

| Ambient-Pressure X-ray Photoelectron Spectroscopy (AP-XPS) | Surface chemistry and electronic structure under realistic conditions. | Investigating the interaction of the molecule with surfaces and its stability in devices. numberanalytics.com |

| In Situ Transmission Electron Microscopy (TEM) | Nanoscale morphology and dynamic behavior in materials. | Visualizing the effect of photoswitching on the structure of polymer films or self-assembled systems. numberanalytics.com |

Integration with Sustainable Chemistry and Circular Economy Principles

The synthesis and application of novel chemical compounds are increasingly being viewed through the lens of sustainability and the circular economy. royalsocietypublishing.orgresearchgate.net For this compound, this means developing synthetic routes that are more environmentally benign and designing materials that can be easily recycled or degraded.

Photochemistry itself aligns well with the principles of green chemistry, as light can be considered a "reagentless" energy source, often allowing for reactions to occur under mild conditions without the need for harsh reagents. royalsocietypublishing.orgresearchgate.net Future research should focus on optimizing the photochemical synthesis of this compound and its derivatives to maximize energy efficiency and minimize waste. mdpi.com This includes exploring the use of renewable solvents and catalytic systems. mdpi.com

In the context of a circular economy, the entire lifecycle of materials based on this compound must be considered. whiterose.ac.uk This involves designing products for durability, reusability, and eventual recycling. whiterose.ac.uk For example, developing polymers incorporating the this compound unit that can be depolymerized back to their constituent monomers would be a significant step towards a circular material flow.

| Sustainable Approach | Description | Potential Application to this compound |

| Photocatalysis | Using light and a catalyst to drive chemical reactions, often with high selectivity and under mild conditions. | Developing a green synthesis route for the compound and its derivatives, minimizing the use of stoichiometric reagents. mdpi.com |

| Flow Chemistry | Performing reactions in continuous-flow reactors, which can improve efficiency, safety, and scalability. | Scaling up the synthesis of this compound in a more controlled and sustainable manner. royalsocietypublishing.org |

| Design for Degradation | Incorporating chemical functionalities that allow the material to break down into non-toxic substances at the end of its life. | Modifying the structure to include biodegradable linkages, facilitating its removal from the environment. cetjournal.it |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources instead of fossil fuels. | Investigating biosynthetic pathways or using bio-derived precursors for the synthesis of the aromatic rings. mdpi.com |

Computational Design and High-Throughput Screening for Material Discovery

The vast chemical space of possible diaryl ethene derivatives makes a purely experimental approach to material discovery time-consuming and expensive. Computational design and high-throughput screening are powerful tools that can accelerate the identification of new molecules with desired properties. researchgate.netnih.gov

Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the geometric and electronic structures, absorption spectra, and reaction pathways of potential derivatives of this compound. researchgate.netacs.org This allows for the in silico screening of large libraries of virtual compounds, prioritizing the most promising candidates for synthesis. For example, computational studies can help in designing derivatives with absorption maxima shifted to the visible or near-infrared regions, which is a major goal in the field. researchgate.net

High-throughput screening techniques, where large numbers of compounds are rapidly tested for a specific property, can be used to validate the computational predictions and discover unexpected activities. nih.gov The development of automated synthesis and characterization platforms will be instrumental in implementing these high-throughput workflows.

| Method | Description | Application in Designing this compound Derivatives |

| Density Functional Theory (DFT) | A computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. | Predicting absorption spectra, isomerization energies, and reaction barriers to guide the design of new photoswitches. researchgate.netacs.org |

| Molecular Dynamics (MD) Simulations | A computer simulation method for analyzing the physical movements of atoms and molecules. | Simulating the behavior of the molecule in different environments, such as in solution or within a polymer matrix. |

| Quantitative Structure-Activity Relationship (QSAR) | A computational modeling method that relates the chemical structure of a molecule to its activity. | Developing models to predict the photoswitching properties or other functionalities based on the molecular structure. |

| High-Throughput Synthesis and Screening | Automated methods for preparing and testing large numbers of compounds in parallel. | Rapidly identifying derivatives with optimal properties, such as high quantum yield or fatigue resistance. nih.gov |

Addressing Challenges and Identifying Opportunities in Diaryl Ethene Research

The field of diaryl ethene research, while mature in many respects, still faces several challenges that need to be addressed to realize the full potential of these fascinating molecules. nih.gov These challenges also represent significant opportunities for innovation, and the unique structure of this compound may offer new solutions.

A primary challenge is to develop diaryl ethenes that can be switched efficiently with visible or even near-infrared (NIR) light, as UV light can be damaging to biological systems and has limited penetration depth. researchgate.netresearchgate.net Another major goal is to improve the quantum yield of the photoswitching process and enhance the photostability (fatigue resistance) of the molecules, especially in aqueous environments. acs.org For applications in molecular electronics and catalysis, achieving a complete "OFF" state, where the inactive isomer shows zero activity, is highly desirable. acs.orgacs.org

The 1,1-disubstituted ethene core of this compound is less common than the 1,2-disubstituted systems and may exhibit distinct photochemical and photophysical properties. This could lead to new types of photoresponsive materials with unique characteristics. The steric interactions between the two aryl groups in the 1,1-configuration could influence the isomerization pathway and the stability of the different conformers, opening up new avenues for controlling the switching behavior.

| Challenge in Diaryl Ethene Research | Opportunity for this compound |

| Shifting photoswitching wavelengths to the visible/NIR region. researchgate.netresearchgate.net | The electronic structure of the 1,1-diaryl ethene system may be more amenable to red-shifting through derivatization. |

| Improving photostability and fatigue resistance. acs.org | The specific isomerization pathway of this compound might be less prone to side reactions that lead to degradation. |

| Achieving high quantum yields for both forward and reverse reactions. | Fine-tuning the structure through derivatization, guided by computational studies, could optimize the efficiency of the photoswitching process. |

| Water solubility and performance in aqueous media for biological applications. ciac.jl.cn | Strategic placement of hydrophilic functional groups on the phenyl rings could lead to highly soluble and stable photoswitches. |

| Realizing complete ON/OFF switching for applications in catalysis and electronics. acs.orgacs.org | The unique geometry of the 1,1-isomers might allow for more effective steric blocking or electronic decoupling in the OFF state. |

Q & A

Q. What are the recommended synthetic routes for 1,1-Bis-(3-methoxyphenyl)ethene, and how can reaction conditions be optimized?

The compound can be synthesized via oxidative coupling of 3-methoxyphenylacetylene precursors or through Wittig-type reactions using 3-methoxybenzaldehyde derivatives. For example, oxidation protocols similar to those used for 1,1-bis-(3,4-dimethylphenyl)alkanes (via controlled ozonolysis or catalytic oxidation) can be adapted, with temperature and catalyst selection critical for yield optimization . Reaction monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) is recommended to track intermediate formation.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Matrix isolation Fourier-transform infrared (FTIR) spectroscopy is highly effective for resolving vibrational modes, particularly for distinguishing ethene-derived structures. For example, Fermi resonance interactions between CH stretching and ring vibrations can complicate IR assignments, necessitating complementary techniques like Raman spectroscopy or computational modeling (e.g., MP2/6-311+G(3df,3pd)) to validate spectral interpretations . High-resolution mass spectrometry (HRMS) and NMR are essential for confirming molecular weight and substituent positions.

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies between experimental and theoretical data for this compound?

Discrepancies in rotational barriers or electronic transitions often arise from approximations in density functional theory (DFT) methods. Multi-configurational approaches like CASSCF(4,4) or coupled-cluster theory (CCSD(T)) are recommended for accurate modeling of ethene-derived systems. For instance, rotational barriers for planar vs. perpendicular ethene conformers calculated at the CASSCF level align more closely with experimental values (~268–272 kJ/mol) compared to standard DFT . Software tools like Gaussian or ORCA should be used to compare calculated vibrational spectra with experimental FTIR data .

Q. What mechanistic insights exist for the oxidative degradation or polymerization of this compound?

High-pressure polymerization studies of ethene derivatives suggest that radical-mediated pathways (e.g., nitroxide- or RAFT-based systems) dominate. For this compound, the methoxy groups may sterically hinder chain propagation, necessitating tailored initiators or elevated temperatures (>150°C) to overcome kinetic barriers . Oxidative degradation pathways, such as ozonolysis, likely proceed via cleavage of the ethene double bond, forming 3-methoxybenzaldehyde derivatives, which can be quantified using gas chromatography-mass spectrometry (GC-MS) .

Q. How can researchers address conflicting biological activity data for structurally analogous compounds?

Structural analogs like 1-(4-Methoxy-3-methylphenyl)ethanone exhibit varied biological activities depending on substituent positioning and electronic effects. To mitigate contradictions, researchers should employ standardized assays (e.g., enzyme inhibition or cytotoxicity screens) with positive controls. For this compound, molecular docking studies against targets like cytochrome P450 or tubulin can prioritize experimental validation . Dose-response curves and metabolite profiling (e.g., LC-MS/MS) are critical to distinguish direct activity from artifacts.

Methodological Considerations

Q. What strategies are recommended for analyzing combination bands and overtones in the IR spectra of ethene derivatives?

Weak absorption bands in the 2000–4000 cm range often correspond to overtones or combination vibrations. For this compound, matrix isolation at cryogenic temperatures (e.g., 10 K in argon) enhances spectral resolution, enabling detection of >30 combination bands. Computational normal mode analysis at the MP2 level can deconvolute contributions from ring deformation and CH stretching modes .

Q. How should researchers design experiments to study the environmental stability or atmospheric reactivity of this compound?

Environmental persistence can be assessed via photolysis chambers simulating UV exposure, with degradation products monitored via GC-MS. Theoretical models of atmospheric oxidation (e.g., OH radical interactions) predict that ethene derivatives form epoxy intermediates, which may hydrolyze to carbonyl compounds. Computational tools like COSMO-RS can estimate partitioning coefficients and biodegradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.